![molecular formula C19H20N6O2 B10987288 N-(3-acetylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10987288.png)
N-(3-acetylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
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Overview
Description
- N-(3-acetylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure.
- Its chemical formula is C21H19N7O2.
- The compound contains a piperidine ring, a triazolopyridazine ring, and an acetylphenyl group.
- It may have applications in various fields due to its intriguing structure.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature.
- Researchers would likely explore various synthetic strategies, including multistep reactions, protecting group manipulations, and cyclization processes.
- Further experimental studies would be necessary to establish efficient and scalable methods.
Chemical Reactions Analysis
- The compound may undergo several types of reactions:
Substitution: The piperidine nitrogen or other functional groups could be targets for substitution reactions.
Oxidation/Reduction: Depending on the conditions, the acetyl group or other moieties may undergo oxidation or reduction.
- Common reagents could include strong acids, bases, and oxidizing or reducing agents.
- Major products would vary based on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Researchers might investigate its potential as a drug candidate due to its unique structure.
Biological Studies: The compound could serve as a probe to study biological pathways or receptors.
Materials Science: Its properties might be useful in designing functional materials.
Industry: If scalable synthesis methods are developed, it could find applications in industry.
Mechanism of Action
- Without specific data, we can only speculate. researchers would explore potential targets (enzymes, receptors) and pathways affected by this compound.
- Molecular docking studies and in vitro assays would provide insights into its mechanism.
Comparison with Similar Compounds
- Unfortunately, I don’t have a list of similar compounds at the moment. researchers would compare it to related structures in the literature.
Remember that further research and experimental work are essential to fully understand this compound’s properties and applications
Biological Activity
N-(3-acetylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to summarize the available research findings on its biological activity, including its mechanisms of action, efficacy in various biological assays, and any relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Compounds containing the triazolo-pyridazine moiety have been shown to modulate enzyme activity and receptor interactions. The mechanism often involves binding to the active sites of kinases or other enzymes, thereby inhibiting their function.
Cytotoxicity and Anticancer Effects
Recent studies have evaluated the cytotoxic effects of triazolo-pyridazine derivatives against various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values as low as 1.06 µM . While specific data for this compound is limited, it is reasonable to hypothesize similar activity based on structural analogs.
Enzyme Inhibition
The compound is also investigated for its role as an inhibitor of various kinases. In particular, derivatives of triazolo-pyridazine have shown promising results against c-Met kinase, which is implicated in tumor growth and metastasis. For example, one study reported an IC50 value of 0.090 µM for a closely related compound against c-Met kinase .
Study 1: In Vitro Evaluation
In a study focusing on triazolo-pyridazine derivatives, several compounds were synthesized and tested for their anticancer properties. The results indicated that compounds with similar structures to this compound exhibited moderate to high cytotoxicity against various cancer cell lines. The most effective compounds induced apoptosis in a dose-dependent manner .
Study 2: Mechanistic Insights
Another study explored the mechanism by which these compounds induce apoptosis in cancer cells. Flow cytometry analysis revealed that certain derivatives could significantly increase the rate of late apoptosis in treated cells compared to controls. This suggests that this compound may similarly affect cell cycle progression and promote apoptotic pathways .
Data Summary
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 12e | A549 | 1.06 ± 0.16 | Apoptosis induction |
Compound 12e | MCF-7 | 1.23 ± 0.18 | Apoptosis induction |
Compound 12e | HeLa | 2.73 ± 0.33 | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(3-acetylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of substituted pyridazine precursors under controlled temperature (60–80°C) and acidic conditions.
- Step 2 : Piperidine-4-carboxamide coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or ethanol .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the final product .
- Key Conditions : Solvent choice (polar aprotic solvents for coupling steps), temperature control (±2°C), and catalyst optimization (e.g., Pd/C for hydrogenation) are critical for >80% yield .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Primary Methods :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., acetylphenyl protons at δ 2.5–2.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 435.18) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Approach :
- Functional Group Variation : Modify substituents (e.g., acetylphenyl → fluorophenyl or chlorophenyl) to assess impact on target binding. For example, fluorophenyl analogs show enhanced kinase inhibition .
- Core Scaffold Optimization : Compare triazolo-pyridazine derivatives with imidazo-pyridazine or pyrazolo-pyridine cores to evaluate selectivity .
- Assays : Use in vitro enzyme inhibition (e.g., p38 MAPK) and cell-based viability assays (IC50 values) to quantify activity .
- Example SAR Data :
Compound Modification | Biological Activity (IC50) | Target |
---|---|---|
Acetylphenyl substituent | 12.3 µM | p38 MAPK |
4-Fluorophenyl analog | 8.7 µM | p38 MAPK |
Chlorophenyl + methylpiperidine | 5.2 µM | TAK1 kinase |
Data derived from structural analogs in . |
Q. How can researchers resolve contradictions in reported biological activity data across similar compounds?
- Strategy :
- Experimental Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Compare datasets from orthogonal studies (e.g., crystallography vs. biochemical assays) to identify confounding factors (e.g., solvent DMSO% affecting solubility) .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses and explain discrepancies in IC50 values .
Q. What computational and experimental methods are recommended for predicting and validating metabolic stability?
- Methods :
- In Silico Tools : Use SwissADME to predict CYP450 metabolism sites (e.g., acetyl group oxidation) .
- In Vitro Assays : Microsomal stability assays (human liver microsomes, NADPH cofactor) to measure half-life (t1/2). For example, t1/2 <30 min suggests need for prodrug strategies .
- LC-MS/MS : Quantify metabolite formation (e.g., hydroxylated derivatives) under simulated physiological conditions .
Q. Methodological Considerations
Q. How can researchers leverage reaction design principles to improve synthetic efficiency?
- Innovative Approaches :
- ICReDD Framework : Apply quantum chemical calculations (Gaussian 16) to map reaction pathways and optimize conditions (e.g., solvent polarity, catalyst loading) .
- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance reproducibility and scalability .
Properties
Molecular Formula |
C19H20N6O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20N6O2/c1-13(26)15-3-2-4-16(11-15)21-19(27)14-7-9-24(10-8-14)18-6-5-17-22-20-12-25(17)23-18/h2-6,11-12,14H,7-10H2,1H3,(H,21,27) |
InChI Key |
OZZRZZFYHSQFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
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